molecular formula C11H10ClN3S B12740986 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine CAS No. 110766-39-7

4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine

Cat. No.: B12740986
CAS No.: 110766-39-7
M. Wt: 251.74 g/mol
InChI Key: JILKNGNYROIKNR-UHFFFAOYSA-N
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Description

4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is a synthetic organic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization: The triazole intermediate is then subjected to cyclization with a benzothiazepine precursor, often in the presence of a catalyst such as a Lewis acid.

    Chlorination and Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)-1,3,4-thiadiazepine: Another triazolobenzothiazepine derivative with similar biological activities.

    9-Chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine: A closely related compound with slight structural differences.

Uniqueness

4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

110766-39-7

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

9-chloro-5-methyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine

InChI

InChI=1S/C11H10ClN3S/c1-7-4-11-14-13-6-15(11)9-5-8(12)2-3-10(9)16-7/h2-3,5-7H,4H2,1H3

InChI Key

JILKNGNYROIKNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN=CN2C3=C(S1)C=CC(=C3)Cl

Origin of Product

United States

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